2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine
Description
The compound 2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine features a pyrimidine core substituted at position 2 with a piperidin-4-yloxy group and at position 5 with a pyridin-4-yl moiety. The piperidine ring is further functionalized by a (5-methyl-1,2-oxazol-4-yl)methyl group.
Properties
IUPAC Name |
5-methyl-4-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-17(12-23-26-14)13-24-8-4-18(5-9-24)25-19-21-10-16(11-22-19)15-2-6-20-7-3-15/h2-3,6-7,10-12,18H,4-5,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWRIPSQWSQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine is a synthetic organic molecule with potential biological activities. Its structural complexity, featuring a combination of oxazole, piperidine, and pyridine rings, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 320.37 g/mol. The structural components include:
- Pyrimidine ring : Known for its role in nucleic acids.
- Piperidine ring : Often associated with pharmacological activity.
- Oxazole moiety : Contributes to the compound's unique reactivity and binding properties.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell survival and proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM .
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects. In vitro assays indicate that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways . The presence of the oxazole ring is believed to enhance its cytotoxicity against various tumor types.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : In a study involving S. aureus infections, derivatives of this compound showed MIC values significantly lower than traditional antibiotics, suggesting a potential role in treating antibiotic-resistant infections .
- Case Study 2 : A series of in vitro experiments demonstrated that the compound effectively inhibited cell proliferation in breast cancer cell lines, leading researchers to propose it as a candidate for further development in cancer therapy .
- Case Study 3 : Research on similar compounds indicates that they can modulate immune responses, suggesting potential applications in autoimmune diseases .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyrimidine Cores
(a) 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrimidine
- Core Structure : Pyrimidine linked to a piperidine via an ether bond.
- Key Differences : The piperidine substituent here is a [1,2,4]oxadiazole ring bearing a pyridin-4-yl group, compared to the 5-methyl-1,2-oxazole in the target compound.
- Pharmacological Relevance: Oxadiazoles are known for metabolic stability and enhanced binding affinity to kinases or GPCRs . The pyridine substituent may improve solubility and target engagement.
(b) 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
- Core Structure : Pyrazolo[3,4-d]pyrimidine with a piperidin-4-yloxy group.
- Key Differences : The pyrazolo-pyrimidine core and 3-isopropyl-oxadiazole substituent contrast with the target’s pyrimidine and methyl-oxazole groups.
- Activity : Such compounds are often explored as kinase inhibitors (e.g., GPR119 agonists), with the isopropyl group enhancing lipophilicity and membrane permeability .
Analogues with Piperidine-Heterocycle Linkages
(a) 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
- Structure : Piperidine substituted with a 3-(4-methylphenyl)-1,2,4-oxadiazole.
- Key Differences: Lacks the pyrimidine core but shares the piperidine-heterocycle motif.
(b) 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogues
Key Observations :
Oxazole vs. Oxadiazole : The target’s 1,2-oxazole group may confer lower metabolic stability compared to 1,2,4-oxadiazoles but could enhance selectivity for specific targets .
Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may improve blood-brain barrier penetration, making the target compound more suitable for CNS targets .
Salt Forms : The hydrochloride salt in analogues like enhances aqueous solubility, a feature absent in the neutral target compound.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in (e.g., catalytic coupling of heterocycles with piperidine intermediates).
- Drug-Likeness : Computational models (as in ) suggest the target’s molecular weight (≈380–400 g/mol) and logP (≈2–3) align with Lipinski’s rules, favoring oral bioavailability.
- Patent Landscape : Compounds in and highlight the therapeutic focus on GPCRs (e.g., GPR119 for diabetes), suggesting the target may share similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
